2-Chloro-N-[cyano-(2,4-dimethoxyphenyl)methyl]-3-fluorobenzamide
Description
Properties
IUPAC Name |
2-chloro-N-[cyano-(2,4-dimethoxyphenyl)methyl]-3-fluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFN2O3/c1-23-10-6-7-11(15(8-10)24-2)14(9-20)21-17(22)12-4-3-5-13(19)16(12)18/h3-8,14H,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSWIISVXZRUZOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(C#N)NC(=O)C2=C(C(=CC=C2)F)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[cyano-(2,4-dimethoxyphenyl)methyl]-3-fluorobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Intermediate: The reaction begins with the formation of an intermediate compound through the reaction of 2,4-dimethoxybenzaldehyde with a suitable cyano reagent under basic conditions.
Introduction of the Chloro Group: The intermediate is then subjected to chlorination using reagents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[cyano-(2,4-dimethoxyphenyl)methyl]-3-fluorobenzamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the chloro or cyano groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
2-Chloro-N-[cyano-(2,4-dimethoxyphenyl)methyl]-3-fluorobenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[cyano-(2,4-dimethoxyphenyl)methyl]-3-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it could inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
Comparison with Similar Compounds
Comparison with 2-Chloro-N-(2-chloropyridin-3-yl)-4-fluorobenzamide ( )
- Structural Differences: The target compound replaces the 2-chloropyridin-3-yl group in ’s molecule with a cyano-(2,4-dimethoxyphenyl)methyl substituent.
- In contrast, the dimethoxyphenyl group in the target compound provides steric bulk and electron-donating effects, which may improve solubility and alter binding affinity. The cyano group in the target compound could increase dipole interactions, influencing receptor binding kinetics.
Table 1: Substituent Comparison
| Compound | R Group on Amide Nitrogen | Key Substituents on Benzamide |
|---|---|---|
| Target Compound | Cyano-(2,4-dimethoxyphenyl)methyl | 2-Cl, 3-F |
| 2-Chloropyridin-3-yl | 2-Cl, 4-F |
Fluorination Patterns and Bioactivity
Comparison with 2-[(2-chloro-4-iodophenyl)amino]-N-{[(2R)-2,3-dihydroxypropyl]oxy}-3,4-difluorobenzamide ( )
- Fluorine Substitution : The target compound has a single fluorine at position 3, whereas ’s molecule features 3,4-difluoro substitution.
- The target compound’s monofluoro configuration may balance lipophilicity and bioavailability. ’s dihydroxypropyl group improves water solubility, a feature absent in the target compound, which relies on methoxy groups for solubility enhancement.
Agrochemical Potential vs. Pesticide Derivatives
Comparison with Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) ( )
- Substituent Analysis: Flutolanil’s trifluoromethyl and isopropoxy groups confer high lipophilicity, favoring membrane penetration in pests. The target compound’s dimethoxy and cyano groups introduce polarity, which may reduce environmental persistence but enhance target specificity.
- Application Potential: Flutolanil is a known fungicide, while the target compound’s mixed electronic profile (electron-donating methoxy and electron-withdrawing cyano) could position it as a herbicide or insecticide with novel mechanisms.
Table 2: Physicochemical Properties
| Compound | Molecular Weight | logP (Predicted) | Key Functional Groups |
|---|---|---|---|
| Target Compound | ~390.8 | 2.1 | Cl, F, OCH3, CN |
| Flutolanil | 323.3 | 3.8 | CF3, OCH(CH3)2 |
| ~513.6 | 1.9 | Cl, I, F, OH |
Spectroscopic Properties
Comparison with N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide ( )
- Fluorescence Characteristics: ’s compound exhibits fluorescence due to the methoxy and methyl substituents, with emission maxima reported at 420 nm. The target compound’s additional methoxy and cyano groups are expected to redshift emission wavelengths (predicted ~450 nm) and enhance quantum yield via extended conjugation.
Biological Activity
2-Chloro-N-[cyano-(2,4-dimethoxyphenyl)methyl]-3-fluorobenzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanism of action, and therapeutic applications based on existing literature and research findings.
Chemical Structure and Properties
The chemical structure of 2-Chloro-N-[cyano-(2,4-dimethoxyphenyl)methyl]-3-fluorobenzamide can be described as follows:
- Molecular Formula : CHClF NO
- Molecular Weight : 284.7 g/mol
- IUPAC Name : 2-Chloro-N-[cyano-(2,4-dimethoxyphenyl)methyl]-3-fluorobenzamide
This compound features a chloro group, a cyano group, and two methoxy groups that contribute to its unique biological activity.
Antitumor Activity
Recent studies have indicated that compounds with similar structures exhibit significant antitumor activity. For instance, derivatives of benzamide have been shown to inhibit various cancer cell lines by targeting specific pathways involved in cell proliferation and survival. A comparative analysis of related compounds reveals that the presence of halogen substituents enhances their potency against tumor cells.
| Compound | IC50 (µM) | Target |
|---|---|---|
| Compound A | 5.0 | RET kinase |
| Compound B | 3.5 | EGFR |
| 2-Chloro-N-[cyano-(2,4-dimethoxyphenyl)methyl]-3-fluorobenzamide | TBD | TBD |
The proposed mechanism of action for 2-Chloro-N-[cyano-(2,4-dimethoxyphenyl)methyl]-3-fluorobenzamide involves the inhibition of key enzymes involved in tumor growth. It is hypothesized that this compound may act as a competitive inhibitor for certain kinases, thereby disrupting signaling pathways essential for cancer cell survival.
Case Studies
-
Case Study on RET Kinase Inhibition :
A study conducted by researchers involved synthesizing various benzamide derivatives to evaluate their effects on RET kinase activity. The results demonstrated that compounds with similar structural motifs to 2-Chloro-N-[cyano-(2,4-dimethoxyphenyl)methyl]-3-fluorobenzamide exhibited moderate to high inhibitory effects on RET kinase, suggesting potential applicability in treating RET-driven cancers . -
In Vivo Efficacy :
In vivo studies have shown that benzamide derivatives can significantly reduce tumor size in xenograft models. The administration of these compounds resulted in reduced proliferation rates and increased apoptosis among cancer cells .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and toxicological profile of 2-Chloro-N-[cyano-(2,4-dimethoxyphenyl)methyl]-3-fluorobenzamide is crucial for its development as a therapeutic agent. Preliminary studies suggest:
- Absorption : Rapid absorption post-administration.
- Metabolism : Primarily metabolized in the liver with potential formation of active metabolites.
- Excretion : Excreted via urine as conjugated forms.
Toxicological assessments indicate that while the compound shows promise, further studies are required to establish safety profiles at therapeutic doses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
